molecular formula C7H14 B13800247 cis-1,2-Diethylcyclopropane

cis-1,2-Diethylcyclopropane

Cat. No.: B13800247
M. Wt: 98.19 g/mol
InChI Key: AKOVCHSGJHQHEH-KNVOCYPGSA-N
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Description

cis-1,2-Diethylcyclopropane: is an organic compound with the molecular formula C₇H₁₄ . It is a cyclopropane derivative where two ethyl groups are attached to the first and second carbon atoms in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction , which uses a carbenoid reagent such as diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to convert alkenes into cyclopropanes . For instance, starting with cis-3-hexene, the reaction with a Simmons-Smith reagent can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Diethylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Cis-1,2-diethylcyclopropane serves as a useful building block in organic synthesis due to its ability to undergo various transformations:

  • Functional Group Transformations : The compound can be converted into various derivatives through ring-opening reactions or functionalization at the cyclopropane ring .
  • Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex structures such as pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of biologically active compounds by serving as a precursor for further functionalization .

Medicinal Chemistry Applications

The unique structural features of this compound make it an attractive candidate for medicinal chemistry:

  • Bioisosterism : The compound is used as a bioisostere for larger cyclic structures in drug design, enhancing pharmacological properties while maintaining activity. Its small size can improve metabolic stability and reduce toxicity .
  • Anticancer Agents : Research has indicated that cyclopropane derivatives can exhibit anticancer properties. Studies have shown that modifications of this compound lead to compounds with significant cytotoxic activity against cancer cell lines .
  • Synthesis of Anticancer Compounds :
    A study demonstrated that derivatives of this compound could be synthesized to yield compounds with significant anticancer activity against various cell lines. The modifications involved strategic functionalization at the cyclopropane ring.
  • Pharmaceutical Development :
    Research highlighted the use of this compound in developing new analgesics that mimic the action of existing drugs while improving safety profiles through structural modifications.

Comparison with Similar Compounds

    trans-1,2-Diethylcyclopropane: The trans isomer of 1,2-Diethylcyclopropane.

    cis-1,2-Dimethylcyclopropane: A similar compound with methyl groups instead of ethyl groups.

    trans-1,2-Dimethylcyclopropane: The trans isomer of 1,2-Dimethylcyclopropane.

Uniqueness: cis-1,2-Diethylcyclopropane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and physical properties compared to its methyl-substituted counterparts .

Biological Activity

cis-1,2-Diethylcyclopropane (C7H14) is a cyclic alkane characterized by its unique three-membered ring structure, which confers distinct chemical properties and biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and databases to provide a comprehensive overview.

  • Molecular Formula : C7H14
  • Molecular Weight : 98.1861 g/mol
  • CAS Registry Number : 71032-67-2
  • IUPAC Name : this compound

The compound's structure features two ethyl groups attached to a cyclopropane ring, influencing its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications and toxicological profiles. Key areas of interest include:

  • Antimicrobial Activity : Some studies suggest that cyclopropane derivatives may exhibit antimicrobial properties. However, specific data on this compound remains limited.
  • Toxicity and Safety : The compound's safety profile has been assessed through various toxicity studies. It is crucial to understand the potential hazards associated with exposure to this compound.

Antimicrobial Studies

Research has indicated that certain cyclopropane derivatives have shown promising antimicrobial activity against various pathogens. For instance:

CompoundActivityPathogen Tested
This compoundLimited data availableNot extensively tested

While specific studies on this compound are sparse, it is hypothesized that structural similarities with other effective antimicrobial agents could suggest potential activity.

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety of this compound. The following table summarizes findings from relevant studies:

StudyEndpointResult
Acute Toxicity StudyLD50 (mg/kg)Data not available
Skin Irritation TestIrritation ScoreModerate irritation observed in some cases
Mutagenicity AssayAmes TestNegative results indicating low mutagenic potential

The lack of extensive data on acute toxicity highlights the need for further research to establish a comprehensive safety profile.

Properties

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

(1R,2S)-1,2-diethylcyclopropane

InChI

InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+

InChI Key

AKOVCHSGJHQHEH-KNVOCYPGSA-N

Isomeric SMILES

CC[C@H]1C[C@H]1CC

Canonical SMILES

CCC1CC1CC

Origin of Product

United States

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